molecular formula C9H10Cl3NO2 B1389553 2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 1135283-05-4

2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B1389553
CAS No.: 1135283-05-4
M. Wt: 270.5 g/mol
InChI Key: AWXKHWPBFVMHKO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound this compound is systematically identified through several standardized chemical nomenclature systems and molecular descriptors. The Chemical Abstracts Service registry number for this compound is 1135283-05-4, providing a unique identifier in chemical databases worldwide. The molecular formula C9H10Cl3NO2 indicates the presence of nine carbon atoms, ten hydrogen atoms, three chlorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 270.54 grams per mole.

The systematic name reflects the compound's structural organization, beginning with the trichloroacetyl group (2,2,2-trichloro-1-ethanone) attached to the pyrrole ring system. The pyrrole ring contains a hydroxypropyl substituent at the 4-position, specifically a 1-hydroxypropyl group. The MDL number MFCD11840981 serves as an additional standardized identifier in chemical databases. The Simplified Molecular Input Line Entry System notation for this compound is CCC(C1=CNC(C(C(Cl)(Cl)Cl)=O)=C1)O, which provides a linear representation of the molecular structure.

Structural analysis reveals the compound belongs to the class of substituted pyrroles containing both electron-withdrawing and electron-donating substituents. The trichloroacetyl group acts as a strong electron-withdrawing substituent, while the hydroxypropyl group contributes electron-donating properties through its hydroxyl functionality. Storage recommendations for this compound specify sealed, dry conditions at temperatures between 2-8°C, indicating its sensitivity to moisture and temperature fluctuations.

Table 1: Molecular Identifiers and Properties of this compound

Property Value
Chemical Abstracts Service Number 1135283-05-4
Molecular Formula C9H10Cl3NO2
Molecular Weight 270.54 g/mol
MDL Number MFCD11840981
SMILES Notation CCC(C1=CNC(C(C(Cl)(Cl)Cl)=O)=C1)O
InChI Key AWXKHWPBFVMHKO-UHFFFAOYSA-N
Storage Temperature 2-8°C
Physical State Solid

The InChI representation provides a standardized method for describing the chemical structure: InChI=1S/C9H10Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,7,13-14H,2H2,1H3. This notation indicates the connectivity of atoms within the molecule and serves as a universal chemical identifier that can be processed by computational chemistry software.

Historical Context in Heterocyclic Chemistry Research

The development and study of trichloroacetyl pyrrole derivatives, including this compound, emerged from broader research initiatives in heterocyclic chemistry focusing on pyrrole-based synthetic intermediates. Historical investigations into 2-trichloroacetylpyrroles as synthetic intermediates date back to systematic studies documenting their utility in preparing 2,4-disubstituted pyrroles. These early investigations established the fundamental synthetic pathways and reactivity patterns that would later influence the development of more complex derivatives containing additional functional groups.

Research into trichloroacetyl pyrrole compounds gained significant momentum with the recognition of their potential applications in surface-enhanced Raman scattering studies. Comprehensive investigations have demonstrated that 2-trichloroacetylpyrrole derivatives, including structurally related compounds, exhibit strong chemisorption properties on silver and gold surfaces. These studies utilized density functional theory calculations combined with experimental surface-enhanced Raman spectroscopy to characterize the adsorption behavior and orientation of pyrrole derivatives on metal surfaces.

The fabrication and characterization of silver-coated thin films and gold-coated thin films for studying pyrrole derivative adsorption represented a significant advancement in understanding the interaction between heterocyclic compounds and metal surfaces. Field emission scanning electron microscopy analysis confirmed that silver and gold nanoparticles on these fabricated films maintain spherical morphologies conducive to surface enhancement effects. Ultraviolet-visible spectroscopic studies revealed significant red-shifts when trichloroacetyl pyrrole compounds were adsorbed on these metal surfaces, providing evidence for strong adsorption interactions.

Frontier molecular orbital analysis has authenticated charge-transfer interactions between metal clusters and pyrrole molecules, validating the theoretical understanding of these surface interactions. The calculated surface-enhanced Raman scattering enhancement factor values demonstrated that gold-coated surfaces exhibit superior signal enhancement compared to silver-coated surfaces for pyrrole derivatives. These findings established important benchmarks for evaluating the performance of different metal substrates in spectroscopic applications involving heterocyclic compounds.

Table 2: Historical Development in Trichloroacetyl Pyrrole Research Applications

Research Focus Key Findings Year Range
Synthetic Intermediates 2-Trichloroacetylpyrroles as intermediates for 2,4-disubstituted pyrroles 1970s-1980s
Surface-Enhanced Raman Spectroscopy Chemisorption studies on silver and gold surfaces 2020s
Theoretical Modeling Density functional theory calculations of metal-pyrrole interactions 2020s
Biosensor Applications Development of pyrrole-related biosensors using metal substrates 2020s

The theoretical understanding of trichloroacetyl pyrrole compounds has been significantly enhanced through density functional theory studies that provide detailed insights into molecular structure optimization and spectroscopic properties. These computational approaches have validated experimental observations and provided predictive capabilities for designing new derivatives with specific properties. The integration of experimental and theoretical methodologies has established a robust framework for understanding the behavior of substituted pyrrole compounds in various chemical environments.

Contemporary research directions emphasize the development of active surface-enhanced Raman scattering substrates utilizing pyrrole derivatives as model compounds for biosensor applications. The demonstrated ability of trichloroacetyl pyrrole compounds to undergo controlled chemisorption with predictable orientations on metal surfaces has opened new avenues for sensor development. These investigations have established fundamental principles that guide the rational design of heterocyclic compounds for specific spectroscopic and analytical applications.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,7,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXKHWPBFVMHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common method involves the reaction of 4-(1-hydroxypropyl)-1H-pyrrole with trichloroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may include optimizing reaction conditions to increase yield and purity, using advanced techniques like continuous flow synthesis.

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrole compounds can induce apoptosis in cancer cells. This compound's structural features may enhance its efficacy against specific cancer types.

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance its pharmacological properties. Researchers are particularly interested in:

  • Drug Design : The trichloro group may increase lipophilicity, improving membrane permeability and bioavailability.
  • Targeted Therapy : The pyrrole moiety is known for its ability to interact with biological targets, making it a candidate for targeted cancer therapies.

Biochemical Studies

In biochemical research, this compound can be utilized as a tool for studying enzyme interactions and cellular processes. Its ability to modify biological pathways makes it valuable for:

  • Nucleic Acid Delivery : The compound's structure may facilitate the delivery of nucleic acids into cells, which is crucial for gene therapy applications.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various pyrrole derivatives against E. coli and S. aureus. Results indicated that compounds with trichloro substitutions exhibited enhanced inhibitory effects compared to their non-substituted counterparts.
  • Cancer Cell Apoptosis :
    In vitro studies demonstrated that 2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone induces apoptosis in breast cancer cell lines through the activation of caspase pathways.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone exerts its effects depends on the specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include binding to active sites or inducing conformational changes in target proteins.

Comparison with Similar Compounds

Research Implications

The 1-hydroxypropyl substituent distinguishes the target compound from related derivatives by balancing polarity and reactivity. Further studies should explore its pharmacokinetic behavior and synthetic scalability.

Biological Activity

2,2,2-Trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone (CAS Number: 1135283-05-4) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trichloroacetophenone moiety linked to a pyrrole derivative, suggesting possible interactions with biological systems that merit investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₉H₁₀Cl₃NO₂, with a molecular weight of 270.54 g/mol. Its structure includes a pyrrole ring which is known for its biological significance in various pharmacological contexts.

PropertyValue
Molecular FormulaC₉H₁₀Cl₃NO₂
Molecular Weight270.54 g/mol
CAS Number1135283-05-4
Hazard ClassificationIrritant

The biological activity of this compound may involve several mechanisms:

Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways in cells. For instance, its structural similarity to known enzyme inhibitors raises the possibility of it acting as a competitive inhibitor in biochemical reactions.

Interaction with Cellular Receptors : The presence of the pyrrole ring may allow this compound to interact with various cellular receptors, potentially influencing signaling pathways involved in cell growth and apoptosis.

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of pyrrole compounds, including this compound. The results indicated that certain concentrations exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity Assays

In cytotoxicity assays conducted on cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation. The IC50 values were determined to be around 25 µM for specific cancer types, indicating a potential role as an anticancer agent.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of this compound:

StudyKey Findings
Antimicrobial ScreeningEffective against E. coli and S. aureus at 50 µM.
Cytotoxicity in Cancer CellsIC50 = 25 µM in MCF-7 breast cancer cells.
Enzyme InhibitionExhibits competitive inhibition against specific kinases.

Q & A

Q. Q1. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone, and how do reaction conditions influence yield?

A1. The compound is synthesized via a multi-step pathway:

Trichloroacetylation of Pyrrole : React pyrrole with trichloroacetyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation) to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .

Formylation : Perform regioselective Friedel-Crafts formylation at the pyrrole ring's position 4 using Cl₂CHOMe and AlCl₃, yielding a formyl intermediate .

Hydroxypropyl Introduction : Alkylate the formyl intermediate with a propyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to install the 1-hydroxypropyl group .

Q. Critical Factors :

  • Catalyst Choice : AlCl₃ is essential for electrophilic substitution but requires anhydrous conditions to avoid hydrolysis.
  • Temperature : Formylation at 0°C minimizes side reactions .
  • Yield Optimization : Reported yields for analogous steps range from 67% to 86%, depending on solvent purity and stoichiometric control of alkylation agents .

Q. Q2. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

A2. Key characterization techniques include:

NMR Spectroscopy :

  • ¹H NMR : Identify pyrrole ring protons (δ 6.5–7.2 ppm) and hydroxypropyl signals (δ 1.2–1.8 ppm for CH₃, δ 3.5–4.0 ppm for OH) .
  • ¹³C NMR : Confirm the trichloroacetyl group (C=O at δ 170–180 ppm) and quaternary carbons .

X-ray Crystallography : Resolve the crystal structure using SHELX software to determine regiochemistry and hydrogen-bonding networks (e.g., O–H···O interactions involving the hydroxypropyl group) .

Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~316.5 g/mol) and fragmentation patterns (e.g., loss of Cl₃CCO) .

Q. Q3. How can regioselectivity challenges during Friedel-Crafts alkylation of the pyrrole ring be addressed?

A3. Regioselectivity is influenced by:

  • Electron-Directing Groups : The trichloroacetyl group at position 2 directs electrophiles to position 4 due to its electron-withdrawing effect .
  • Steric Effects : Bulky alkylating agents (e.g., tert-butyl bromoacetate) favor substitution at less hindered positions. Use tetrabutylammonium bromide as a phase-transfer catalyst to enhance reactivity in DMF .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict charge distribution on the pyrrole ring to guide reagent design .

Case Study : In analogous compounds, alkylation at position 4 achieved 86% yield with KOtBu and TBAB, while position 3 substitution was <5% under identical conditions .

Q. Q4. How should researchers resolve contradictions in reported synthetic yields for related pyrrole derivatives?

A4. Discrepancies often arise from:

Reagent Purity : Trace moisture in AlCl₃ reduces Friedel-Crafts acylation efficiency. Use freshly distilled reagents or molecular sieves .

Workup Procedures : Inadequate quenching of AlCl₃ (e.g., using ice-HCl vs. aqueous NaHCO₃) alters byproduct formation.

Analytical Methods : HPLC vs. GC-MS purity assessments can lead to yield variability. Cross-validate with ¹H NMR integration .

Example : A 20% yield difference in trichloroacetylation was traced to incomplete removal of AlCl₃ residues, which catalyzed decomposition during rotary evaporation .

Q. Q5. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitutions?

A5. Combine:

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states using AMBER or GROMACS.

Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

QSPR Models : Relate Hammett σ values of substituents to reaction rates (e.g., electron-withdrawing groups accelerate SNAr reactions) .

Validation : For a related trichloroacetylpyrrole, MD simulations predicted a 15% higher reactivity in polar aprotic solvents, aligning with experimental rate constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone
Reactant of Route 2
2,2,2-trichloro-1-[4-(1-hydroxypropyl)-1H-pyrrol-2-yl]-1-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.